molecular formula C17H17N B13035481 (1R)-1-(2-Anthryl)propylamine

(1R)-1-(2-Anthryl)propylamine

Cat. No.: B13035481
M. Wt: 235.32 g/mol
InChI Key: SIQWZKPSJZCHNZ-QGZVFWFLSA-N
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Description

(1R)-1-(2-Anthryl)propylamine is a chiral amine characterized by a propylamine backbone substituted with a 2-anthryl group at the chiral center. The anthracene moiety confers significant aromaticity and UV-visible absorption properties, making it relevant in photochemical studies . While direct pharmacological data for this compound is sparse, its structural analogs, such as 1-(2-anthryl)-1-phenyl derivatives, have demonstrated unique reactivity under UV irradiation, including reversible chain extension and dynamic molecular behavior . The stereochemistry (R-configuration) likely influences its interaction with biological targets or chiral catalysts, though further studies are needed to confirm these effects.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

(1R)-1-anthracen-2-ylpropan-1-amine

InChI

InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m1/s1

InChI Key

SIQWZKPSJZCHNZ-QGZVFWFLSA-N

Isomeric SMILES

CC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Anthryl)propylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the anthracene derivative.

    Alkylation: The anthracene derivative undergoes alkylation with a suitable alkyl halide to introduce the propylamine chain.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods: Industrial production of (1R)-1-(2-Anthryl)propylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2-Anthryl)propylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Chemistry: (1R)-1-(2-Anthryl)propylamine is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, (1R)-1-(2-Anthryl)propylamine is studied for its interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry: In the industrial sector, (1R)-1-(2-Anthryl)propylamine is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Anthryl)propylamine involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions facilitate the binding of the compound to its target, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Structural and Reactivity Comparison of Propylamine Derivatives

Compound Substituent Key Properties Reactivity/Applications References
(1R)-1-(2-Anthryl)propylamine 2-Anthryl Chiral center, UV absorption, aromatic π-system Photochemical studies, potential catalysts
1-(2-Anthryl)-1-phenyl (APE-PIB-APE-2) Anthracene-polymer UV-induced chain extension, reversible refractive index changes Smart materials, photoresponsive polymers
(1R)-1-(3-Fluorophenyl)-2-methylpropylamine 3-Fluorophenyl Enhanced lipophilicity, potential CNS activity Pharmacological intermediates
O-1812 (Cannabinoid ligand) Propylamine with cyano/docosa-tetraenoyl Binds cannabinoid receptors Neurological research
Propylamine antihistamines (e.g., cyclizine) Diaryl pharmacophore Teratogenic metabolites (e.g., norchlorcyclizine), N-demethylation metabolism Antihistaminic agents (limited use due to toxicity)
  • Anthracene Derivatives: The anthryl group in (1R)-1-(2-Anthryl)propylamine enables UV-driven reactivity, as seen in APE-PIB-APE-2, which undergoes reversible chain extension under UV light . This contrasts with non-anthryl propylamines, which lack such photoresponsiveness.

Pharmacological and Metabolic Profiles

Antihistamines: Propylamine-based antihistamines (e.g., cyclizine) exhibit teratogenicity due to metabolites like norchlorcyclizine, which lack antihistaminic activity after N-demethylation .

Cannabinoid Ligands: O-1812, a propylamine derivative with a docosa-tetraenoyl chain, demonstrates high affinity for cannabinoid receptors . The rigid anthryl group in (1R)-1-(2-Anthryl)propylamine could similarly influence receptor binding but may reduce conformational flexibility compared to O-1812.

Biochemical Roles

Polyamines like spermidine and spermine incorporate propylamine groups during biosynthesis via aminopropyltransferases .

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